molecular formula C8H6Cl2FNO B3261404 N-(3,4-dichlorophenyl)-2-fluoroacetamide CAS No. 3435-69-6

N-(3,4-dichlorophenyl)-2-fluoroacetamide

Cat. No.: B3261404
CAS No.: 3435-69-6
M. Wt: 222.04 g/mol
InChI Key: DGKSQWQXAKPIBW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-fluoroacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a 3,4-dichlorophenyl group and a fluoroacetamide moiety

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-2-fluoroacetamide typically involves the reaction of 3,4-dichloroaniline with fluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-2-fluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoroacetamide group. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of 3,4-dichloroaniline and fluoroacetic acid.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-fluoroacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-fluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-2-fluoroacetamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-2-chloroacetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of fluorine in this compound can enhance its reactivity and biological activity.

    N-(3,4-dichlorophenyl)-2-bromoacetamide: This compound contains a bromine atom, which can affect its chemical properties and reactivity compared to the fluoroacetamide derivative.

    N-(3,4-dichlorophenyl)-2-iodoacetamide:

The uniqueness of this compound lies in its specific combination of the 3,4-dichlorophenyl group and the fluoroacetamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-fluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-6-2-1-5(3-7(6)10)12-8(13)4-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKSQWQXAKPIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CF)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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